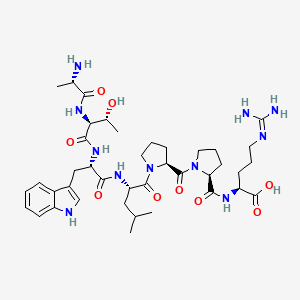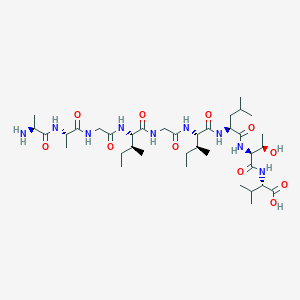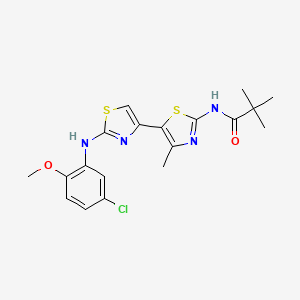
CFTR corrector 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CFTR corrector 12 is a small molecule designed to correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CFTR corrector 12 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the implementation of purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: CFTR corrector 12 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to specific sites.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being introduced.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its biological activity.
Wissenschaftliche Forschungsanwendungen
CFTR corrector 12 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of CFTR modulation and to develop new synthetic methodologies.
Biology: Investigated for its effects on CFTR protein folding, trafficking, and function in cellular models.
Medicine: Explored as a potential therapeutic agent for cystic fibrosis, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new CFTR modulators and in the optimization of drug formulations.
Wirkmechanismus
CFTR corrector 12 exerts its effects by binding to specific sites on the CFTR protein, stabilizing its three-dimensional structure and promoting proper folding and trafficking to the cell surface. This corrector targets the defective CFTR protein caused by mutations, such as the common F508del mutation, and helps restore its function as an ion channel. The molecular pathways involved include interactions with chaperone proteins and the cellular quality control machinery.
Vergleich Mit ähnlichen Verbindungen
CFTR corrector 12 is compared with other similar compounds, such as:
Lumacaftor (VX-809): Another CFTR corrector that targets the F508del mutation but may have different binding sites and mechanisms of action.
Tezacaftor (VX-661): A corrector with a similar function but potentially different pharmacokinetic properties and efficacy.
Elexacaftor (VX-445): Part of a triple combination therapy that includes tezacaftor and ivacaftor, offering a broader range of activity against various CFTR mutations.
This compound is unique in its specific binding interactions and the potential for combination therapy with other modulators to achieve enhanced therapeutic effects.
Eigenschaften
Molekularformel |
C19H21ClN4O2S2 |
|---|---|
Molekulargewicht |
437.0 g/mol |
IUPAC-Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H21ClN4O2S2/c1-10-15(28-18(21-10)24-16(25)19(2,3)4)13-9-27-17(23-13)22-12-8-11(20)6-7-14(12)26-5/h6-9H,1-5H3,(H,22,23)(H,21,24,25) |
InChI-Schlüssel |
XERLNCVIGMCAMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


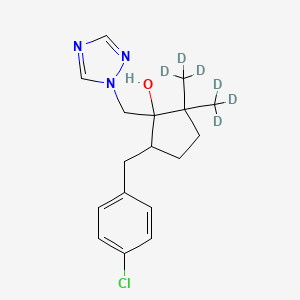

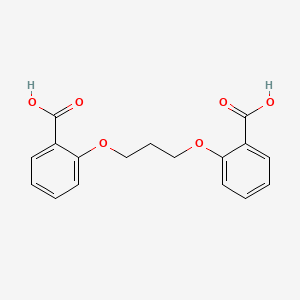
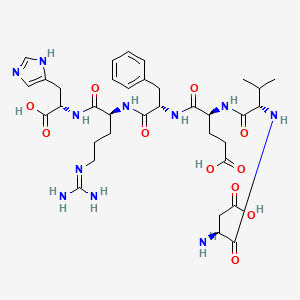
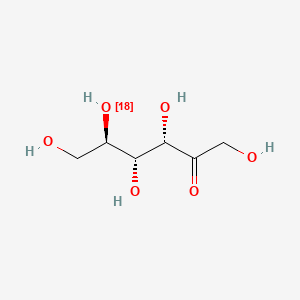
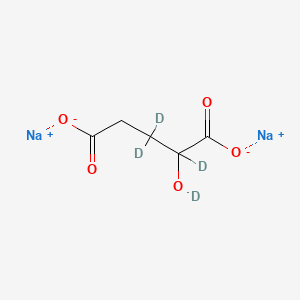



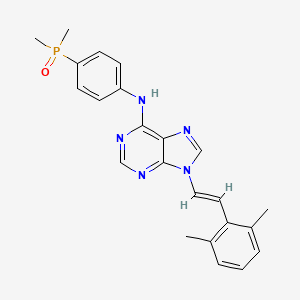
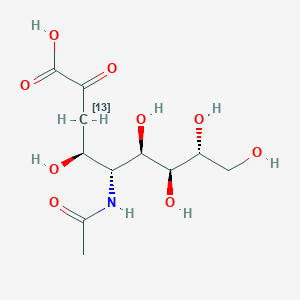
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
